N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide
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Overview
Description
N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide is an organic compound that features a benzamide core substituted with a cyclohexylmethyl group, a fluorine atom, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide typically involves a multi-step process. One common method starts with the preparation of 4-fluoro-2-iodobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with cyclohexylmethylamine to form the desired benzamide. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biology: The compound may serve as a probe in biological studies to investigate the function of certain proteins or pathways.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide can be compared with other benzamide derivatives such as:
N-(cyclohexylmethyl)-4-chloro-2-iodobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
N-(cyclohexylmethyl)-4-fluoro-2-bromobenzamide: Bromine instead of iodine, potentially affecting its coupling reactions and overall stability.
N-(cyclohexylmethyl)-4-fluoro-2-methylbenzamide: Methyl group instead of iodine, which may significantly change its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct electronic and steric properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-fluoro-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FINO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWVQNAEFSFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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